molecular formula C13H12F6O3 B14679655 4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one CAS No. 34844-28-5

4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one

Katalognummer: B14679655
CAS-Nummer: 34844-28-5
Molekulargewicht: 330.22 g/mol
InChI-Schlüssel: CASCBMMYEZKDFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups, a hydroxy group, and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the hydroxy and methoxyphenyl groups. Common synthetic routes may include:

    Fluorination Reactions: Introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Aldol Condensation: Formation of the hydroxy group through aldol condensation reactions.

    Etherification: Introduction of the methoxy group via etherification reactions using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving the methoxy group, where it can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the stability and hydrophobic properties imparted by the trifluoromethyl groups.

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance binding affinity and selectivity, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. The combination of these features makes this compound particularly valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

34844-28-5

Molekularformel

C13H12F6O3

Molekulargewicht

330.22 g/mol

IUPAC-Name

4,4,4-trifluoro-3-hydroxy-1-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C13H12F6O3/c1-7(11(21,12(14,15)16)13(17,18)19)10(20)8-3-5-9(22-2)6-4-8/h3-7,21H,1-2H3

InChI-Schlüssel

CASCBMMYEZKDFR-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=C(C=C1)OC)C(C(F)(F)F)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.